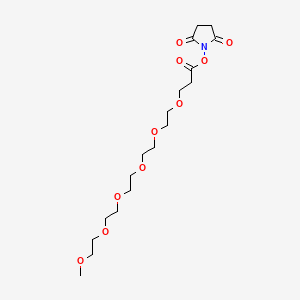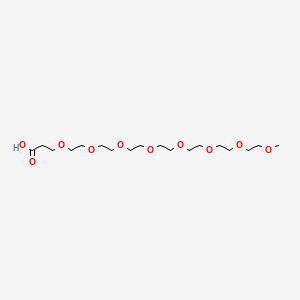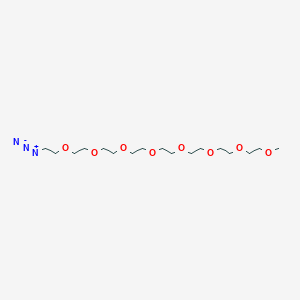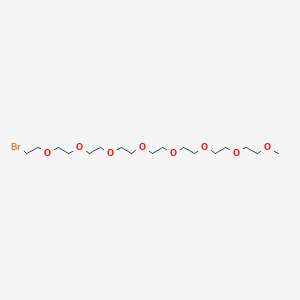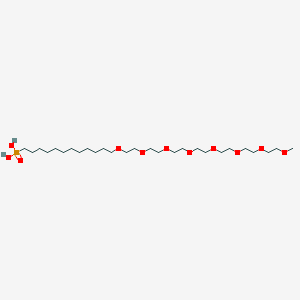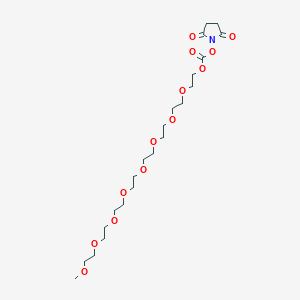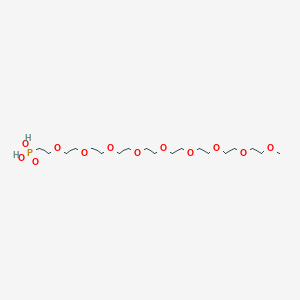
Jak/hdac-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak/hdac-IN-1, also known as HDAC/JAK/BRD4-IN-1, is a potent triple inhibitor of HDAC, JAK, and BRD4 . It has been shown to inhibit cell growth and induce apoptosis in MDA-MB-231 cells, demonstrating anticancer activity .
Molecular Structure Analysis
This compound has a molecular weight of 448.52 and a formula of C24H28N6O3 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 448.52 and a formula of C24H28N6O3 . It is soluble in DMSO .Applications De Recherche Scientifique
Traitement des tumeurs solides
La désacétylase des histones (HDAC) joue un rôle essentiel de régulateur moléculaire dans la pathobiologie de diverses tumeurs malignes et a suscité un intérêt considérable comme cible thérapeutique viable {svg_1}. Les inhibiteurs de la HDAC (HDACi), tels que Jak/hdac-IN-1, ont été développés pour cibler les HDAC. De nombreuses études précliniques ont démontré de manière concluante les effets antitumoraux des HDACi, qu'ils soient utilisés en monothérapie ou en association {svg_2}.
Correction des déséquilibres dans les tumeurs
Les HDACi peuvent corriger de manière exhaustive les déséquilibres entre la HDAC et l'acétyltransférase des histones (HAT) induits par la surexpression de la HDAC {svg_3}. Cette inhibition stratégique de l'activité de la HDAC est prometteuse pour freiner la prolifération et la différenciation des cellules néoplasiques, induire l'apoptose des cellules tumorales et atténuer l'angiogenèse associée aux tumeurs {svg_4}.
Traitement du myélome multiple
Les HDACi constituent une catégorie importante de médicaments développés au cours des deux dernières décennies pour traiter le myélome multiple {svg_5}. Dans le myélome multiple, l'inhibition de la désacétylase des histones a de nombreuses conséquences en aval, notamment la suppression de la signalisation NF-κB et de la HSP90, la régulation à la hausse des régulateurs du cycle cellulaire (p21, p53) et la régulation à la baisse des protéines anti-apoptotiques, notamment Bcl-2 {svg_6}.
Amélioration de la fonction immunitaire normale
Les inhibiteurs de la HDAC améliorent la fonction immunitaire normale, ce qui diminue la prolifération des plasmocytes malins et favorise l'autophagie {svg_7}. Les différents effets biologiques de l'inhibition de la désacétylase des histones ont un impact combiné ou additionnel lorsqu'ils sont utilisés en association avec d'autres médicaments chimiothérapeutiques et ciblés pour le myélome multiple {svg_8}.
Réduction de la résistance au traitement
Les différents effets biologiques de l'inhibition de la désacétylase des histones ont un impact combiné ou additionnel lorsqu'ils sont utilisés en association avec d'autres médicaments chimiothérapeutiques et ciblés pour le myélome multiple {svg_9}. Cela contribue à réduire la résistance au traitement {svg_10}.
Utilisations futures potentielles dans le traitement
Malgré les défis, les progrès de la recherche sur les HDACi et les améliorations apportées aux thérapies combinées ouvriront la voie ou conduiront à un avenir large et prometteur dans le traitement des tumeurs solides {svg_11}. Cette revue fournit une évaluation complète de l'efficacité clinique et des données de sécurité concernant les inhibiteurs de la désacétylase des histones actuellement approuvés, ainsi qu'une explication de la fonction cruciale de la désacétylase des histones dans le myélome multiple et des caractéristiques des différents inhibiteurs de la désacétylase des histones {svg_12}.
Mécanisme D'action
Target of Action
Jak/hdac-IN-1 primarily targets two types of enzymes: Janus kinases (JAKs) and histone deacetylases (HDACs) . JAKs are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities . By inhibiting JAKs, this compound disrupts the JAK-STAT signaling pathway, which plays a key role in processes such as immunity, cell division, cell death, and tumor formation . On the other hand, inhibition of HDACs leads to an increase in the acetylation of histones, resulting in a more relaxed chromatin structure that promotes gene transcription .
Biochemical Pathways
The inhibition of JAKs and HDACs by this compound affects several biochemical pathways. For instance, HDAC inhibition can lead to the suppression of NF-κB signaling and HSP90, upregulation of cell cycle regulators (p21, p53), and downregulation of antiapoptotic proteins including Bcl-2 . Furthermore, HDAC inhibitors have been reported to have a variety of direct and indirect oxidative effects on cellular DNA .
Pharmacokinetics
Like other hdac inhibitors, this compound is likely to be absorbed into the body, distributed to its target sites, metabolized, and eventually excreted .
Result of Action
The inhibition of JAKs and HDACs by this compound has several molecular and cellular effects. It can curtail the proliferation and differentiation of neoplastic cells, instigate tumor cell apoptosis, and attenuate tumor-associated angiogenesis . Furthermore, HDAC inhibitors enhance normal immune function, thereby decreasing the proliferation of malignant plasma cells and promoting autophagy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of HDAC inhibitors can be affected by factors such as toxicological side effects, tumor heterogeneity, and unexpected off-target effects . Understanding these factors is essential for developing more effective and precise therapies .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Jak/hdac-IN-1 interacts with several enzymes and proteins within the cell. It primarily targets JAKs, a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . This compound also inhibits HDACs, a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . The nature of these interactions involves this compound binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting JAK, this compound disrupts the JAK-STAT signaling pathway, which plays a crucial role in cell growth, differentiation, and immune response . The inhibition of HDACs by this compound affects the structure of chromatin and the accessibility of transcription factors to the DNA, thereby influencing gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the active sites of JAK and HDAC, inhibiting their enzymatic activity . This inhibition disrupts the phosphorylation of STAT proteins in the JAK-STAT pathway and alters the acetylation status of histones . These changes can lead to alterations in gene expression, affecting the production of proteins involved in cell growth, survival, and differentiation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound’s inhibitory effects on JAK and HDAC are reversible . Over time, this compound can be metabolized and cleared from the cells, leading to the recovery of JAK and HDAC activity. The long-term effects of this compound on cellular function, such as changes in gene expression profiles or cellular metabolism, may persist even after the drug has been cleared .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses of this compound are often sufficient to inhibit JAK and HDAC activity and produce therapeutic effects . At higher doses, this compound may have toxic or adverse effects, such as liver toxicity or immune suppression .
Metabolic Pathways
This compound is involved in several metabolic pathways. By inhibiting JAK, it disrupts the JAK-STAT signaling pathway, which regulates many aspects of cellular metabolism . The inhibition of HDACs by this compound can also affect cellular metabolism, as changes in histone acetylation can alter the expression of genes involved in metabolic processes .
Subcellular Localization
This compound is found in both the cytoplasm and nucleus of cells . This allows it to inhibit HDACs, which are located in the nucleus and regulate gene expression by modifying chromatin structure . This compound can also inhibit JAK enzymes, which are located in various parts of the cell and play a role in signal transduction .
Propriétés
IUPAC Name |
6-[4-[[5-chloro-4-(4-chloroanilino)pyrimidin-2-yl]amino]pyrazol-1-yl]-N-hydroxyhexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N7O2/c20-13-5-7-14(8-6-13)24-18-16(21)11-22-19(26-18)25-15-10-23-28(12-15)9-3-1-2-4-17(29)27-30/h5-8,10-12,30H,1-4,9H2,(H,27,29)(H2,22,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOQNLGMTJOJOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2Cl)NC3=CN(N=C3)CCCCCC(=O)NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

